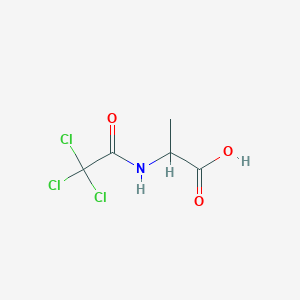

Alanine, N-(trichloroacetyl)-

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

5872-14-0 |

|---|---|

Molecular Formula |

C5H6Cl3NO3 |

Molecular Weight |

234.46 g/mol |

IUPAC Name |

(2S)-2-[(2,2,2-trichloroacetyl)amino]propanoic acid |

InChI |

InChI=1S/C5H6Cl3NO3/c1-2(3(10)11)9-4(12)5(6,7)8/h2H,1H3,(H,9,12)(H,10,11)/t2-/m0/s1 |

InChI Key |

BJIGRUOFTMCCOZ-REOHCLBHSA-N |

SMILES |

CC(C(=O)O)NC(=O)C(Cl)(Cl)Cl |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)C(Cl)(Cl)Cl |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of N Trichloroacetyl Alanine

Oxidative Decarboxylation Pathways of N-Acyl Amino Acids

Oxidative decarboxylation is a significant reaction pathway for N-acyl amino acids, including N-(Trichloroacetyl)-alanine. This process involves the removal of the carboxyl group as carbon dioxide and the simultaneous oxidation of the molecule, leading to the formation of highly reactive intermediates such as iminium ions. These reactions are often facilitated by specific catalytic systems and are sensitive to the structure of the starting amino acid.

A notable transformation of N-acyl amino acids is their conversion into imides through oxidative decarboxylation. This reaction can be efficiently achieved in an aqueous medium at room temperature using a catalytic system composed of silver(I) (Ag+), copper(II) (Cu2+), and persulfate (S2O82-). organic-chemistry.orgepa.gov This method is considered environmentally friendly as it avoids the use of hazardous reagents and harsh conditions. organic-chemistry.org The reaction has been shown to produce imides in moderate to high yields, ranging from 24% to 89%, from various N-acyl amino acids. researchgate.net For N-acyl secondary amides like N-benzoylalanine, which is structurally similar to N-(trichloroacetyl)-alanine, high conversion rates have been observed. organic-chemistry.org

Table 1: Imide Synthesis via Oxidative Decarboxylation

| N-Acyl Amino Acid | Catalyst System | Medium | Yield |

|---|---|---|---|

| N-Benzoylalanine | Ag+/Cu2+/S2O82- | Water | High |

| N-Benzoylvaline | Ag+/Cu2+/S2O82- | Water | Moderate |

This table presents representative yields for the oxidative decarboxylation of various N-acyl amino acids into imides using the specified catalytic system.

The mechanism of oxidative decarboxylation proceeds through a series of radical and ionic intermediates. organic-chemistry.org The process is initiated by the generation of a carboxyl radical from the N-acyl amino acid. nih.govresearchgate.net This radical species is unstable and rapidly loses a molecule of carbon dioxide to form a 1-amidoalkyl radical (an α-amino radical). organic-chemistry.orgresearchgate.net

This carbon-centered radical is then further oxidized to a key intermediate: an N-acyliminium ion. organic-chemistry.orgnih.govresearchgate.net The N-acyliminium ion is a powerful electrophile and serves as a branching point for several reaction pathways. The synergistic effect of the Cu(II) co-catalyst is crucial in this step, as it facilitates the oxidation of the alkyl radical. researchgate.net The postulated iminium intermediate can then be trapped by various nucleophiles or undergo further oxidation. nih.gov In the context of the Ag+/Cu2+/S2O82- system, the iminium species can be directly oxidized to form the final imide product. organic-chemistry.org

The structure of the starting N-acyl amino acid significantly influences the reaction pathway and the final products. While many N-acyl amino acids yield imides, substrates with certain structural features can lead to different outcomes. organic-chemistry.org For instance, N-benzoylvaline and N-benzoylleucine have been observed to produce N-formylbenzamide as a byproduct. organic-chemistry.orgresearchgate.net This is believed to occur through an alternative pathway involving the formation of an enamide intermediate, which subsequently undergoes oxidative cleavage. organic-chemistry.org

The formation of an enamide is dependent on the ability of the intermediate to undergo elimination. For N-(trichloroacetyl)-alanine, the presence of a hydrogen atom on the β-carbon of the alanine (B10760859) residue allows for the potential formation of an enamide intermediate. However, the reaction pathway can be directed by controlling reaction conditions. The primary pathway for secondary amides like N-benzoylalanine favors direct oxidation of the iminium species to the imide. organic-chemistry.org The electron-withdrawing nature of the trichloroacetyl group in N-(trichloroacetyl)-alanine is expected to strongly influence the stability and reactivity of the radical and iminium intermediates, thereby affecting product distribution.

Advanced Derivatization for Enhanced Reactivity and Targeted Applications

Beyond oxidative decarboxylation, N-(Trichloroacetyl)-alanine can be subjected to advanced derivatization reactions to create synthetically useful molecules. These transformations can target either the amino acid backbone to generate alkylating agents or the trichloroacetyl group itself to alter the compound's electronic and steric properties.

N-acyl-α-amino acids are valuable precursors for the synthesis of powerful α-amidoalkylating agents, specifically 1-(N-acylamino)alkyltriphenylphosphonium salts. acs.org These salts are stable, crystalline compounds that are easy to handle and can be stored for extended periods. acs.org The synthesis is a convenient and efficient two-stage method. acs.org

The first step involves the electrochemical decarboxylative α-methoxylation of the N-acyl-α-amino acid, a process known as the Hofer-Moest reaction. acs.org This step generates an α-methoxy intermediate. In the second step, this intermediate is treated with triphenylphosphine (B44618) in the presence of an acid catalyst to yield the desired 1-(N-acylamino)alkyltriphenylphosphonium salt. The versatility of this method allows for the use of a wide variety of natural and unnatural α-amino acids, providing access to a diverse range of structurally varied amidoalkylating agents. acs.org

Table 2: Synthesis of α-Amidoalkylating Agents

| Step | Reaction | Reagents | Product |

|---|---|---|---|

| 1 | Hofer-Moest Reaction | Electrolysis, Methanol, Base (e.g., MeONa) | α-Methoxy N-acylamino acid derivative |

This table outlines the two-stage process for converting N-acyl-α-amino acids into α-amidoalkylating agents.

The trichloroacetyl group is a versatile functional handle that can be chemically modified. A significant transformation is its reductive hydro-dechlorination to the corresponding acetyl group. This reaction involves the cleavage of carbon-chlorine bonds and their replacement with carbon-hydrogen bonds, effectively converting the trichloromethyl group into a methyl group. wikipedia.org

This transformation can be achieved using various reducing agents. A common method for such reductive dechlorinations is the use of zinc dust in a suitable solvent system. orgsyn.org Another powerful technique is catalytic hydrodechlorination (HDC), which employs hydrogen gas (H2) as the reductant in the presence of a metal catalyst, often a precious metal like palladium (Pd) or platinum (Pt). wikipedia.orgarizona.edu This conversion is synthetically useful as it allows for the initial use of the robust and electron-withdrawing trichloroacetyl group to direct reactions or protect the amine, followed by its conversion to the less sterically demanding and electronically different acetyl group in a later synthetic step.

Friedel–Crafts Acylation with N-Trifluoroacetyl-Protected α-Amino Acid Derivatives

The Friedel–Crafts acylation is a fundamental reaction in organic chemistry for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. sigmaaldrich.com This electrophilic aromatic substitution reaction typically employs an acyl chloride or anhydride (B1165640) with a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comchemistrysteps.com The reaction proceeds through the formation of a resonance-stabilized acylium ion, which then acts as the electrophile. chemistrysteps.com

In the context of amino acid chemistry, N-protected α-amino acid derivatives can be utilized as acylating agents in Friedel–Crafts reactions to synthesize chiral N-protected α-amino aryl-ketones. nih.govnih.gov These products are valuable precursors for various biologically active compounds. nih.govnih.gov While α-amino acid chlorides are reactive acyl donors for this transformation, they are often unstable, sensitive to moisture, and can be difficult to handle. nih.govmdpi.com

Recent studies have explored the use of N-trifluoroacetyl (TFA)-protected α-amino acid N-hydroxysuccinimide (OSu) esters as stable and effective acyl donors for Friedel–Crafts acylation. nih.govnih.govmdpi.com These OSu esters exhibit high storage stability and can react efficiently with arenes in the presence of a Lewis acid to provide the corresponding α-amino aryl-ketones in good yields. nih.govnih.gov

A critical aspect of using chiral α-amino acid derivatives in synthesis is the preservation of stereochemical integrity at the α-carbon. Research has shown that Friedel–Crafts acylations utilizing N-(trifluoroacetyl)-α-amino acid chlorides can proceed with a high degree of retention of configuration, often exceeding 99%. mdma.ch

Studies investigating N-trifluoroacetyl (TFA)-protected α-amino acid-OSu esters as acyl donors have also demonstrated the retention of α-proton chirality. nih.govnih.gov For instance, the use of TFA-protected isoleucine and its diastereomer, TFA-protected allo-isoleucine, in Friedel–Crafts reactions resulted in products with retained chirality. nih.govnih.gov This preservation of optical purity is crucial for the synthesis of enantiomerically pure target molecules. mdpi.comresearchgate.net The stability of the acylium ion intermediate in Friedel-Crafts acylation contributes to the lack of rearrangements, which helps in maintaining the stereochemical integrity of the product. chemistrysteps.com

Advanced Analytical and Spectroscopic Characterization of N Trichloroacetyl Alanine

Vibrational Spectroscopy for Structural Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides a detailed fingerprint of the molecular structure of N-(trichloroacetyl)-alanine by probing the vibrational modes of its constituent chemical bonds.

The FTIR and Raman spectra of N-(trichloroacetyl)-alanine are expected to exhibit characteristic bands corresponding to the vibrations of its functional groups. While specific experimental spectra for N-(trichloroacetyl)-alanine are not widely published, the analysis of related N-acyl amino acids, such as N-acetyl-L-alanine, provides a strong basis for interpretation.

Key vibrational modes anticipated in the spectra of N-(trichloroacetyl)-alanine include:

N-H Stretching: A band in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the amide N-H bond.

C=O Stretching (Amide I): An intense absorption band typically found between 1630 and 1680 cm⁻¹ due to the carbonyl stretching of the amide group. The electron-withdrawing nature of the trichloromethyl group may shift this band to a higher frequency compared to N-acetyl-alanine.

N-H Bending and C-N Stretching (Amide II): A band in the 1510-1570 cm⁻¹ region arising from a combination of N-H in-plane bending and C-N stretching vibrations.

Carboxylic Acid O-H Stretching: A broad band in the 2500-3300 cm⁻¹ range, characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid dimer.

Carboxylic Acid C=O Stretching: A strong band around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.

C-Cl Stretching: Vibrations associated with the trichloromethyl group are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 1: Predicted Prominent Vibrational Bands for N-(Trichloroacetyl)-alanine

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amide | N-H Stretch | 3200-3400 |

| Amide | C=O Stretch (Amide I) | 1630-1680 |

| Amide | N-H Bend / C-N Stretch (Amide II) | 1510-1570 |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700-1725 |

To gain a more profound understanding of the vibrational modes and to accurately assign the experimental bands, quantum chemical calculations are employed. Density Functional Theory (DFT) is a powerful tool for predicting the vibrational frequencies and intensities of molecules. nih.govaps.org By creating a computational model of N-(trichloroacetyl)-alanine, its optimized geometry and vibrational spectrum can be calculated.

The predicted spectrum can then be correlated with the experimental FTIR and Raman data. This comparison allows for a definitive assignment of each observed band to a specific molecular vibration. Discrepancies between the calculated and experimental frequencies, which are common due to the harmonic approximation in the calculations and the influence of the solid-state environment in the experiment, can be addressed by applying scaling factors. Such theoretical studies on related molecules like N-acetyl-L-alanine have demonstrated excellent agreement between calculated and experimental spectra, aiding in the detailed interpretation of the vibrational data. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of N-(trichloroacetyl)-alanine by providing information about the chemical environment of each nucleus, primarily ¹H and ¹³C.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule:

-CH(NH)- Proton: This proton, attached to the chiral carbon, would likely appear as a quartet due to coupling with the three protons of the methyl group. Its chemical shift would be influenced by the adjacent amide and carboxyl groups.

-CH₃ Protons: The methyl protons would appear as a doublet, being split by the single proton on the alpha-carbon.

-NH- Proton: The amide proton would likely be observed as a doublet due to coupling with the alpha-proton. Its chemical shift can be sensitive to the solvent and concentration.

-COOH Proton: The carboxylic acid proton typically gives a broad singlet at a downfield chemical shift, which is also dependent on the solvent and temperature.

¹³C NMR: The carbon-13 NMR spectrum would provide complementary information, with separate signals for each carbon atom:

Carbonyl Carbon (Amide): The chemical shift of this carbon would be in the typical amide carbonyl region.

Carbonyl Carbon (Carboxylic Acid): This carbon would also resonate in the downfield region characteristic of carboxylic acids.

Alpha-Carbon (-CH-): The carbon atom bonded to the nitrogen and carboxyl group.

Methyl Carbon (-CH₃): The carbon of the methyl group.

Trichloromethyl Carbon (-CCl₃): The chemical shift of this carbon would be significantly influenced by the three chlorine atoms.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for N-(Trichloroacetyl)-alanine

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -COOH | 10-12 (broad s) | 170-180 |

| -NH- | 7-9 (d) | - |

| -CH(NH)- | 4.0-4.5 (q) | 50-60 |

| -CH₃ | 1.3-1.6 (d) | 15-25 |

| C=O (Amide) | - | 160-170 |

Chromatographic Techniques for Stereoisomer Separation and Analysis

As N-(trichloroacetyl)-alanine possesses a chiral center at the alpha-carbon, it exists as a pair of enantiomers (D and L forms). Chromatographic techniques are essential for the separation and analysis of these stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a powerful method for the separation of enantiomers, and various chiral stationary phases (CSPs) are available for this purpose. The choice of CSP is critical for achieving successful chiral resolution of N-(trichloroacetyl)-alanine.

Commonly used CSPs for the separation of N-acylated amino acids include:

Polysaccharide-based CSPs: These are widely used and are based on cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) support. They offer broad enantioselectivity for a wide range of compounds, including N-protected amino acids.

Macrocyclic Glycopeptide-based CSPs: Chiral selectors like teicoplanin and vancomycin (B549263) are effective for separating the enantiomers of polar and ionic compounds, including underivatized and N-derivatized amino acids. sigmaaldrich.com

Crown Ether-based CSPs: These are particularly useful for the separation of primary amines and amino acids.

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP, leading to different retention times for the two enantiomers. The mobile phase composition, typically a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, is optimized to achieve the best separation.

Table 3: Potential HPLC Conditions for Chiral Resolution of N-(Trichloroacetyl)-alanine

| Parameter | Condition |

|---|---|

| Chiral Stationary Phase | Polysaccharide-based (e.g., cellulose or amylose derivatives) or Macrocyclic Glycopeptide-based |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile/Water or Methanol/Water with additives like TFA or formic acid |

| Flow Rate | 0.5 - 1.5 mL/min |

Gas Chromatography (GC) on a chiral stationary phase is another well-established technique for the enantiomeric analysis of amino acids. uni-tuebingen.de However, for GC analysis, the analyte must be volatile and thermally stable. N-(trichloroacetyl)-alanine, with its free carboxylic acid group, is not sufficiently volatile for direct GC analysis.

Therefore, a derivatization step is necessary to convert it into a more volatile form. This typically involves the esterification of the carboxylic acid group, for example, by reaction with an alcohol (like isopropanol) in the presence of an acid catalyst. The resulting N-(trichloroacetyl)-alanine ester would be more amenable to GC analysis.

The derivatized enantiomers can then be separated on a chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative or a chiral polysiloxane (e.g., Chirasil-Val). nih.gov The separation is based on the differential interactions of the enantiomers with the chiral stationary phase.

Table 4: Potential GC Conditions for Enantiomeric Analysis of Derivatized N-(Trichloroacetyl)-alanine

| Parameter | Condition |

|---|---|

| Derivatization | Esterification of the carboxylic acid group (e.g., to form the isopropyl ester) |

| Chiral Stationary Phase | Cyclodextrin-based or Chiral Polysiloxane (e.g., Chirasil-Val) |

| Carrier Gas | Helium or Hydrogen |

| Temperature Program | Optimized temperature gradient to ensure separation and elution |

Application of Chiral Derivatizing Agents and Chiral Stationary Phases

The enantiomeric resolution of alanine (B10760859) is a critical analytical challenge, particularly after its derivatization to N-(trichloroacetyl)-alanine. The separation of its enantiomers, (R)- and (S)-N-(trichloroacetyl)-alanine, is essential for determining enantiomeric purity, studying stereospecific synthesis, and in metabolic research. This is typically achieved using chromatographic techniques, primarily gas chromatography (GC) and high-performance liquid chromatography (HPLC), which employ either chiral stationary phases (CSPs) or chiral derivatizing agents (CDAs).

For GC analysis, N-(trichloroacetyl)-alanine must first be converted into a more volatile form through esterification of its carboxylic acid group, commonly yielding methyl, isopropyl, or n-butyl esters. The resulting N-(trichloroacetyl)-alanine esters are then amenable to separation on a chiral stationary phase.

Chiral Stationary Phases (CSPs)

The direct separation of N-acylated amino acid enantiomers is most effectively performed using gas chromatography with capillary columns coated with a chiral stationary phase. The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. These complexes have different association energies, leading to different retention times and thus, chromatographic separation.

While specific studies focusing exclusively on N-(trichloroacetyl)-alanine are limited, extensive research on the closely related N-trifluoroacetyl (N-TFA) amino acid esters provides a strong and directly applicable framework for understanding its chiral separation. The principles and stationary phases used are analogous due to the structural similarity between the trichloroacetyl and trifluoroacetyl groups.

Two main classes of CSPs have demonstrated high efficacy for this type of separation:

Amino Acid Derivative-Based CSPs: The first successful gas chromatographic enantioseparation of amino acids was achieved using a CSP composed of an N-trifluoroacetyl-L-isoleucine lauryl ester. uni-muenchen.de This pioneering work paved the way for the development of more thermally stable phases. A prominent example is Chirasil-Val , a polysiloxane-anchored L-valine-tert-butylamide. This phase is highly effective for separating a wide range of N-acylated amino acid esters, including those of alanine. capes.gov.brresearchgate.netresearchgate.net The separation is based on hydrogen bonding interactions between the analyte and the diamide (B1670390) structure of the stationary phase.

Cyclodextrin-Based CSPs: Modified cyclodextrins are the most widely used CSPs for chiral GC separations today. chromatographyonline.com These cyclic oligosaccharides have a chiral cavity, and by derivatizing the hydroxyl groups on their rims, various selectivities can be achieved. For N-acylated amino acid esters, derivatized beta- and gamma-cyclodextrins are particularly effective. The separation mechanism involves the inclusion of the analyte (or parts of it, like the acyl group) into the cyclodextrin cavity, supplemented by interactions with the derivatizing groups at the entrance of the cavity.

Research on the separation of N-TFA-alanine alkyl esters on different CSPs highlights the typical performance that can be expected for N-(trichloroacetyl)-alanine esters. The separation factor (α), which is the ratio of the adjusted retention times of the two enantiomers, is a key measure of the column's selectivity.

Table 1: Representative GC Enantioseparation Data for N-Trifluoroacetyl-Alanine Esters on Chiral Stationary Phases (Data is illustrative of performance for analogous N-trichloroacetyl derivatives)

| Analyte | Chiral Stationary Phase (CSP) | Column Temperature (°C) | k₁ (D-enantiomer) | k₂ (L-enantiomer) | Separation Factor (α) |

| N-TFA-Alanine isopropyl ester | Chirasil-L-Val | 110 | 5.34 | 5.82 | 1.09 |

| N-TFA-Alanine methyl ester | Lipodex E | 100 | 8.15 | 8.91 | 1.09 |

| N-TFA-Alanine n-butyl ester | 2,6-di-O-pentyl-3-TFA-γ-CD | 90 | 10.21 | 11.13 | 1.09 |

k₁ and k₂ are the retention factors for the first and second eluting enantiomers, respectively. The separation factor α is calculated as k₂/k₁.

Chiral Derivatizing Agents (CDAs)

An alternative to the direct separation on CSPs is the indirect method, which involves reacting the enantiomeric mixture of N-(trichloroacetyl)-alanine with an optically pure chiral derivatizing agent. This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties, including boiling points and solubility, and can therefore be separated on a conventional, achiral stationary phase.

The process involves two steps:

Derivatization: The carboxylic acid function of N-(trichloroacetyl)-DL-alanine is reacted with a chiral alcohol (e.g., (+)- or (-)-2-butanol) or a chiral amine after activation of the carboxyl group.

Chromatographic Separation: The resulting diastereomeric mixture is then analyzed on a standard achiral GC or HPLC column.

While effective, this method has potential drawbacks. The chiral derivatizing agent must be of very high enantiomeric purity, as any impurity will lead to the formation of an additional diastereomer and result in an inaccurate determination of the original enantiomeric ratio. Furthermore, the reaction rates for the two enantiomers with the CDA must be identical to avoid kinetic resolution, which would also skew the results. For these reasons, the use of chiral stationary phases is often the preferred method for the enantiomeric analysis of N-acylated amino acids.

No Specific Computational Studies Found for N-(Trichloroacetyl)-Alanine

Following a comprehensive search of scientific literature and computational chemistry databases, no specific theoretical or computational studies detailing the properties of "Alanine, N-(trichloroacetyl)-" were identified. The search encompassed quantum chemical calculations, including Ab Initio methods (Hartree-Fock and Møller-Plesset Perturbation Theory) and Density Functional Theory (DFT) applications, as well as Molecular Dynamics (MD) simulations directly pertaining to this specific compound.

While extensive computational research exists for the parent amino acid, L-alanine (B1666807), and its simpler derivative, N-acetyl-L-alanine, this body of work does not extend to the N-(trichloroacetyl)- derivative within the scope of the available resources. Investigations into areas such as molecular stability, chemical reactivity, conformational analysis, electronic structure, and molecular dynamics are well-documented for analogous compounds but appear to be absent for N-(trichloroacetyl)-alanine itself.

Consequently, it is not possible to provide an article that adheres to the requested structure and content, as the foundational research data for N-(trichloroacetyl)-alanine is not available in the public domain. Generating content for the specified outline would require speculative analysis unsupported by scientific evidence, which falls outside the scope of factual reporting.

Further research or original computational studies would be necessary to generate the data required to populate the requested article sections.

Computational Chemistry and Theoretical Investigations of N Trichloroacetyl Alanine

Molecular Dynamics (MD) Simulations

Investigation of Intermolecular Interactions and Adsorption Mechanisms

The study of intermolecular interactions is fundamental to understanding how N-(Trichloroacetyl)-alanine interacts with its environment, including solvents, receptors, or surfaces. These non-covalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, govern its physical properties and biological activity.

Research on related molecules provides a framework for understanding the potential interactions of N-(Trichloroacetyl)-alanine. For instance, studies on short alanine-based peptides reveal that their conformational preferences are highly sensitive to the surrounding solvent. nih.gov The addition of cosolvents like glycerol (B35011) and ethanol (B145695) can alter the peptide's hydration shell and lead to direct interactions between the alcohol molecules and the aliphatic side chains of alanine (B10760859) residues. nih.gov Similarly, the trichloroacetyl group in N-(Trichloroacetyl)-alanine would be expected to influence solvation and interaction patterns significantly. The bulky and highly electronegative chlorine atoms can participate in halogen bonding and alter the molecule's hydrophobic/hydrophilic balance.

Adsorption mechanisms are of particular interest in fields like materials science and chromatography. Studies on the adsorption of alanine on chiral platinum surfaces have shown a clear preference for adsorption on specific chiral facets, indicating that stereochemistry plays a key role in surface interactions. rsc.orgarxiv.org It is proposed that the amino and carboxyl groups of the amino acid form a "tripod" that interacts with the metal surface. arxiv.org For N-(Trichloroacetyl)-alanine, the presence of the large trichloroacetyl group would sterically and electronically modulate this interaction, potentially leading to different adsorption selectivities and mechanisms compared to unmodified alanine. Computational methods can model these adsorption processes, predicting binding energies and preferred orientations on various substrates.

Development and Validation of Force Fields for Alanine-Containing Systems

Molecular mechanics simulations, a cornerstone of computational chemistry, rely on force fields to describe the potential energy of a system as a function of its atomic coordinates. An accurate force field is essential for trustworthy simulations. nih.gov For novel molecules like N-(Trichloroacetyl)-alanine, existing force fields may not have adequate parameters, necessitating the development and validation of new ones.

The process of parameterization typically involves:

Defining Atom Types: Atoms in unique chemical environments are assigned distinct types. For N-(Trichloroacetyl)-alanine, new atom types would be required for the trichloroacetyl group.

Parameter Derivation: Bond lengths, angles, dihedral angles, and non-bonded parameters (van der Waals and partial atomic charges) are derived. Partial charges are often fitted to reproduce the quantum mechanical electrostatic potential (e.g., using the RESP approach). nih.govfrontiersin.org Torsional parameters are particularly critical for describing the molecule's conformational landscape and are often fitted to match high-level quantum chemical energy profiles. greeley.org

Validation: The new force field is tested for its ability to reproduce experimental data or high-level quantum mechanical calculations that were not used in the fitting process. acs.org Common validation metrics include reproducing conformational energies, NMR scalar coupling constants, or thermodynamic properties. nih.govacs.org

The Adaptive Force Matching (AFM) method is a modern approach for developing accurate force fields directly from condensed-phase quantum mechanics/molecular mechanics (QM/MM) reference forces, which allows the parameters to implicitly capture many-body effects. nih.govacs.org

| Parameter Type | Description | Derivation/Validation Method |

|---|---|---|

| Bond Stretching | Energy required to stretch or compress a bond from its equilibrium length. | Derived from quantum mechanics (QM) geometry optimization. |

| Angle Bending | Energy required to bend an angle from its equilibrium value. | Derived from QM geometry optimization. |

| Torsional (Dihedral) | Energy associated with rotation around a central bond, defining conformational preferences. | Fitted to QM potential energy surface scans. Validated against experimental J-coupling constants. acs.org |

| Partial Atomic Charges | Describes the electrostatic interactions between atoms. | Fitted to QM electrostatic potential (e.g., RESP). nih.gov |

| Van der Waals | Describes short-range repulsive and long-range attractive forces (Lennard-Jones potential). | Often taken from general force fields (e.g., GAFF) and refined. frontiersin.org |

Ab-Initio Molecular Dynamics (AIMD) for High-Accuracy Atomistic Simulations

While classical molecular dynamics relies on predetermined force fields, ab-initio molecular dynamics (AIMD) calculates the forces acting on the atoms "on the fly" from electronic structure theory, typically using methods like Density Functional Theory (DFT). nih.govdtu.dk This approach provides a much higher level of accuracy and is capable of modeling chemical reactions, bond breaking/formation, and complex electronic polarization effects that are inaccessible to classical simulations.

The main challenge of applying AIMD is its high computational cost, which limits simulations to smaller systems (thousands of atoms) and shorter timescales (picoseconds to nanoseconds). nih.gov However, for detailed mechanistic questions, AIMD is an invaluable tool. For N-(Trichloroacetyl)-alanine, AIMD could be used to:

Accurately model the dynamics of intramolecular hydrogen bonds.

Investigate the details of its interaction with solvent molecules, including charge transfer and polarization.

Simulate its reactivity, for example, the hydrolysis of the trichloroacetyl group under specific conditions.

Provide high-quality reference data for the development of more accurate classical force fields. nih.gov

Recent advances, such as machine learning force fields trained on AIMD data, are bridging the gap between the accuracy of AIMD and the efficiency of classical MD, enabling large-scale simulations with near-ab initio accuracy. nih.govopenreview.net

Theoretical Studies on Alanine and N-Acylated Amino Acid Derivatives

Theoretical studies on simpler, related compounds provide crucial insights into the fundamental chemical properties of N-(Trichloroacetyl)-alanine. By understanding the behavior of alanine and other N-acylated amino acids, we can extrapolate the specific effects of the trichloroacetyl modification.

Examination of Acid-Base Properties and the Influence of Secondary Structure on Acidity

The acid-base properties of amino acids are central to their function. americanpeptidesociety.org The N-acylation of an amino acid neutralizes the basicity of the amino group, leaving the carboxylic acid as the primary ionizable group at physiological pH. The acidity of this carboxylic acid group, quantified by its pKa value, is highly sensitive to its chemical environment.

The trichloroacetyl group is a very strong electron-withdrawing group due to the high electronegativity of the three chlorine atoms. This creates a significant inductive effect, pulling electron density away from the alanine backbone and through to the carboxylate group. libretexts.org This withdrawal of electron density stabilizes the conjugate base (carboxylate anion), thereby making the corresponding carboxylic acid a stronger acid (i.e., lowering its pKa value) compared to unmodified alanine or N-acetyl-alanine.

Furthermore, the local secondary structure of a peptide can significantly influence the pKa of its ionizable groups. Theoretical studies on peptides have shown that the formation of α-helices or β-sheets alters the electrostatic environment around an amino acid residue. For instance, the proximity of other charged or polar groups and the formation of intramolecular hydrogen bonds can stabilize or destabilize the protonated or deprotonated state, shifting the pKa. For a molecule like N-(Trichloroacetyl)-alanine, if it were part of a larger peptide, its conformation and the resulting intramolecular interactions would modulate the inductive effect of the trichloroacetyl group on the C-terminal carboxyl group.

| Factor | Influence on Acidity (pKa) of the Carboxyl Group | Relevance to N-(Trichloroacetyl)-alanine |

|---|---|---|

| Inductive Effect | Electron-withdrawing groups stabilize the conjugate base, lowering the pKa. libretexts.org | The trichloroacetyl group is strongly electron-withdrawing, leading to a significant predicted decrease in pKa compared to alanine. |

| Secondary Structure | Local electrostatic environment (e.g., in an α-helix or β-sheet) can shift pKa values by several units. | If incorporated into a peptide, its local conformation would further modulate the pKa value. |

| Solvent Environment | Polar solvents can stabilize the charged conjugate base, influencing pKa. | The pKa is dependent on the solvent in which it is measured. |

Electron Charge Density Analysis via Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution (ρ(r)) of a molecule to define atoms, chemical bonds, and molecular structure. wikipedia.orgamercrystalassn.org QTAIM is based on a topological analysis of the electron density, identifying critical points where the gradient of the density is zero. uni-rostock.de

Key parameters in a QTAIM analysis include:

Bond Critical Point (BCP): A point of minimum electron density between two bonded atoms, indicating the presence of a chemical bond.

Electron Density at the BCP (ρ(r_bcp)): The magnitude of the electron density at the BCP correlates with the strength of the bond.

Laplacian of the Electron Density at the BCP (∇²ρ(r_bcp)): The sign of the Laplacian distinguishes between different types of interactions. A negative value indicates a shared-shell (covalent) interaction, where charge is concentrated between the nuclei. A positive value indicates a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions.

For N-(Trichloroacetyl)-alanine, QTAIM analysis could be used to:

Quantify Bond Properties: Analyze the C-C, C-N, C=O, and C-Cl bonds to understand how the trichloroacetyl group electronically perturbs the alanine moiety.

Characterize Intramolecular Interactions: Identify and characterize potential weak intramolecular hydrogen bonds, for example, between the amide N-H and an oxygen or chlorine atom. QTAIM can provide an estimate of the strength of these interactions. nih.gov

Analyze Atomic Charges: Partition the molecule into atomic basins, allowing for the calculation of well-defined atomic charges and other properties, providing a detailed picture of the electron distribution. wikipedia.org

This level of analysis offers a deeper, physics-based understanding of the bonding and structure of N-(Trichloroacetyl)-alanine beyond simple Lewis structures. amercrystalassn.org

Applications and Broader Role in Complex Chemical Synthesis

Synthesis of Bioactive Molecules and Pharmaceutical Intermediates

Beyond peptide chemistry, N-acylated amino acids like Alanine (B10760859), N-(trichloroacetyl)- are valuable chiral building blocks for the synthesis of a wide range of biologically active compounds and complex molecular architectures.

Chiral amino acids and their derivatives are considered high-value intermediates, often sourced from the "chiral pool," for the synthesis of enantiomerically pure pharmaceuticals and agrochemicals. researchgate.netenamine.netbuchler-gmbh.com Alanine, N-(trichloroacetyl)- fits this role perfectly, providing a readily available, optically pure scaffold. It possesses two key functional handles for synthetic elaboration: the protected α-amino group and the activatable carboxylic acid group.

This dual functionality allows it to be used as a versatile precursor in the synthesis of various heterocyclic compounds, which are core structures in many pharmaceutical agents. For example, N-acylated amino acids can be converted into amino acid hydrazides or acid chlorides, which can then undergo cyclization reactions to form heterocycles such as pyrazoles, pyridazines, or oxazoles, incorporating the chiral alanine backbone into the final structure. uobaghdad.edu.iq

The precise three-dimensional arrangement of atoms is critical for the biological activity of molecules in pharmaceuticals and agrochemicals. nih.gov The use of chiral building blocks like Alanine, N-(trichloroacetyl)- ensures the stereochemical integrity of the final product. The N-trichloroacetyl group allows for selective chemical transformations at the carboxylic acid terminus without affecting the stereocenter or the protected nitrogen atom.

Furthermore, the trichloromethyl moiety within the protecting group can itself serve as a synthetic handle. Trichloromethyl ketones, for instance, are known precursors to other functional groups and can be used to construct more complex chiral molecules. scilit.com This latent functionality adds to the synthetic potential of Alanine, N-(trichloroacetyl)-, enabling its use in the construction of intricate and stereochemically defined molecules for a variety of industrial applications.

Chiral N-protected α-amino aryl-ketones are valuable synthetic intermediates because they are precursors to other important classes of compounds, such as chiral α-amino alcohols and unnatural amino acids. nih.gov One of the most direct and effective methods for synthesizing these ketones is the Friedel-Crafts acylation of an aromatic ring with an N-protected amino acid derivative. nih.govchemrxiv.org

In this reaction, the N-(trichloroacetyl)-alanine is typically converted to a more reactive species, such as an acid chloride or anhydride (B1165640). This activated acyl donor then reacts with an aromatic compound (arene) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form the corresponding N-(trichloroacetyl)-α-amino aryl-ketone. nih.gov This reaction proceeds with retention of the stereochemical configuration at the α-carbon. While much of the recent literature focuses on analogous N-trifluoroacetyl (TFA) protected amino acids for this transformation, the chemical principles are directly applicable to N-(trichloroacetyl)-alanine. mdpi.comresearchgate.netnih.gov

| N-Protected Alanine Derivative | Arene | Product |

| N-(trichloroacetyl)-alanyl chloride | Benzene | N-(trichloroacetyl)-2-amino-1-phenylpropan-1-one |

| N-(trichloroacetyl)-alanyl chloride | Toluene | N-(trichloroacetyl)-2-amino-1-(p-tolyl)propan-1-one |

| N-(trichloroacetyl)-alanyl chloride | Anisole | N-(trichloroacetyl)-2-amino-1-(4-methoxyphenyl)propan-1-one |

| N-(trichloroacetyl)-alanyl chloride | Xylene | N-(trichloroacetyl)-2-amino-1-(dimethylphenyl)propan-1-one |

This table illustrates the expected products from the Friedel-Crafts acylation of various arenes with an activated derivative of Alanine, N-(trichloroacetyl)-, based on established chemical reactivity. mdpi.comnih.gov

Advanced Materials and Polymer Chemistry

Mimicry of Biological Polysaccharides, such as Capsular Polysaccharide Derivatives from Neisseria meningitidis serotype A

The strategic use of "Alanine, N-(trichloroacetyl)-" and related N-trichloroacetyl-modified compounds is particularly significant in the field of glycochemistry, specifically in the mimicry of biological polysaccharides. A notable application is in the development of synthetic analogs of capsular polysaccharides from pathogenic bacteria, such as Neisseria meningitidis serotype A. The native capsular polysaccharide of this bacterium is a crucial antigen for vaccine development, but its synthesis and manipulation can be challenging.

Researchers have successfully achieved the solid-phase synthesis of N-trichloroacetyl mannosamine (B8667444) 1-phosphate repeating units, which are designed to mimic the N-acetylmannosamine 1-phosphate units found in the natural capsular polysaccharide of Neisseria meningitidis serotype A. nih.govelsevierpure.com In this synthetic approach, the introduction of the trichloroacetyl group onto the amino group of mannosamine serves a critical chemical function. It has been shown to stabilize the reaction intermediates during the complex solid-phase synthesis process. nih.govelsevierpure.com This stabilization is crucial for the successful construction of longer saccharide chains. Through this method, monosaccharide, disaccharide, and even tetrasaccharide derivatives have been successfully synthesized and isolated. nih.govelsevierpure.com This work represents the first successful synthesis of an N-acylated mannosamine 1-phosphate structure containing four or more phosphate (B84403) linkages, a significant step toward creating synthetic antigens and vaccines. nih.govelsevierpure.com

The concept of using modified acyl groups to mimic bacterial epitopes is a promising strategy in vaccine design. For instance, N-propionylated versions of the group B meningococcal polysaccharide have been shown to mimic a unique protective epitope on the surface of the bacteria. nih.gov This broader context underscores the value of N-acylation, including with the trichloroacetyl group, as a tool to create stable and effective mimics of complex biological structures for biomedical applications.

Implications for Designing Materials with Tunable Properties through N-Acylated Amino Acid Integration

The integration of N-acylated amino acids, including N-(trichloroacetyl)-alanine, into larger molecular structures is a powerful strategy for designing advanced materials with precisely controlled and tunable properties. The characteristics of these materials can be systematically altered by modifying either the amino acid component or the N-acyl chain. researchgate.net This tunability stems from the influence of these molecular components on intermolecular interactions and self-assembly behavior.

Research into the thermodynamic properties of various N-acyl amino acids reveals a clear structure-property relationship. researchgate.net For example, the enthalpy and entropy of solid-liquid phase transitions have been shown to change predictably with the addition of methylene (B1212753) groups to the acyl chain in series of N-acylglycines and N-acyl-L-alanines. researchgate.net This demonstrates that properties like melting point and phase behavior can be fine-tuned by adjusting the length of the acyl group. researchgate.net

The structure of the amino acid side chain also plays a critical role. Studies on the behavior of N-acyl amino acid monolayers at the air-water interface have found that the amino acid residue dictates the packing and phase of the monolayer. For example, N-octadecanoylglycine and N-octadecanoylalanine form condensed monolayers, whereas N-octadecanoylvaline forms a more expanded monolayer, showcasing how side-chain bulkiness affects material properties at interfaces. researchgate.net

This principle is applied in polymer chemistry to create functional materials. For instance, novel adsorbents have been developed by grafting poly (N-methacryloyl-L-alanine acid) onto chitosan (B1678972) microspheres. nih.gov In this composite material, the N-acylated alanine component introduces specific functional groups and a greater surface area, which significantly enhances the material's ability to adsorb metal ions. nih.gov The ability to create such functional polymers by integrating N-acylated amino acids opens avenues for developing a wide range of materials, from sensors and catalysts to biocompatible scaffolds, where properties like hydrophobicity, elasticity, conductivity, and biodegradability can be precisely engineered. science.gov

Table 1: Influence of Molecular Structure on N-Acylated Amino Acid Properties

| Feature Modified | Property Affected | Observed Effect |

|---|---|---|

| Acyl Chain Length | Thermodynamic Properties | Enthalpy and entropy of transition increase with each additional methylene group in N-acylglycine and N-acyl-L-alanine series. researchgate.net |

| Amino Acid Side Chain | Monolayer Formation | N-octadecanoylglycine and -alanine form condensed monolayers, while N-octadecanoylvaline forms an expanded monolayer. researchgate.net |

| Isomerism (L vs. DL) | Thermodynamic Properties | N-dodecanoyl L-amino acids have larger enthalpies and entropies-of-fusion than their racemic (DL) counterparts. researchgate.net |

| Integration into Polymer | Adsorption Capacity | Grafting poly (N-methacryloyl-L-alanine acid) onto chitosan creates microspheres with more adsorption sites and improved ability to bind metal ions. nih.gov |

Industrial and Green Chemistry Processes

Facilitation of More Environmentally Benign and Sustainable Synthetic Routes

The production of N-acylated amino acids, a class that includes "Alanine, N-(trichloroacetyl)-", is undergoing a shift towards more environmentally benign and sustainable synthetic methods, in line with the principles of green chemistry. Traditionally, a common industrial method for synthesizing these compounds is the Schotten-Baumann reaction, which involves reacting a fatty acyl chloride with an amino acid in a basic solution. researchgate.net While effective, this method can involve harsh reaction conditions and the use of reagents that are not environmentally ideal.

In contrast, modern approaches increasingly favor enzymatic synthesis as a greener alternative. researchgate.net Enzymatic methods, often employing lipases or proteases, offer significant advantages, including mild reaction conditions (lower temperatures and pressures) and a reduction in hazardous byproducts, making them inherently green and less polluting. researchgate.net This aligns with a broader trend in organic synthesis to identify and utilize low-cost, efficient, and eco-friendly catalysts to carry out important chemical transformations.

Furthermore, the resulting N-acyl amino acid products themselves are noted for their favorable environmental profile, being non-toxic to the environment. tubitak.gov.tr The development of chemo-enzymatic methods, which combine the benefits of both chemical and enzymatic steps, represents another frontier in optimizing these synthetic routes, though they are not yet widely implemented. researchgate.net By moving away from purely chemical syntheses that require high temperatures and generate more waste, the chemical industry can produce valuable compounds like N-acylated amino acids in a more sustainable fashion.

Contribution to Sustainable Chemical Production through Bio-Based Monomer Applications

The use of bio-based monomers is a cornerstone of sustainable chemical production, aiming to replace petrochemical feedstocks with renewable resources. researchgate.netnih.gov Amino acids, which can be produced efficiently through microbial fermentation, are recognized as important natural, biodegradable, bio-based monomers. ksbm.or.kr Alanine itself is a naturally occurring amino acid, making it a renewable starting material. nih.govnih.govnih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies and Reactivity Profiles

The synthesis of N-acyl alanines, including N-(trichloroacetyl)-alanine, traditionally involves the acylation of alanine (B10760859). This is typically achieved using an acyl chloride, such as trichloroacetyl chloride, in the presence of a base. While effective, there is a continuous drive to develop more efficient, selective, and environmentally benign synthetic routes.

Future research is likely to focus on catalytic methods that avoid the use of stoichiometric activating reagents and harsh reaction conditions. The exploration of biocatalytic approaches, for instance, using enzymes like aminoacylases, presents a promising green alternative for the synthesis of N-acyl amino acids. These enzymatic methods can offer high chemo- and enantioselectivity under mild conditions. rsc.org

Furthermore, the reactivity of the N-(trichloroacetyl) group is an area ripe for investigation. The strong electron-withdrawing nature of the trichloroacetyl group significantly influences the reactivity of the amide bond and the stereochemistry of the alanine backbone. A detailed study of the decomposition kinetics of N-chloro-α-amino acids has shown that the stability of these compounds is influenced by substitutions on the α-carbon and the N-acyl group, which could provide insights into the reactivity of N-(trichloroacetyl)-alanine. rsc.org The reactivity of chloroacetyl-modified peptides has been shown to be influenced by neighboring amino acid residues, suggesting that the chemical environment can play a crucial role in the reactions of N-acyl alanines. mdpi.com

Table 1: Comparison of Synthetic Methodologies for N-Acylation of Amino Acids

| Methodology | Reagents | Advantages | Disadvantages |

| Classical Acylation | Acyl chlorides/anhydrides, base | High yield, well-established | Use of corrosive reagents, formation of stoichiometric byproducts |

| Biocatalytic Acylation | Enzymes (e.g., aminoacylases) | High selectivity, mild conditions, environmentally friendly rsc.org | Enzyme stability and cost can be a factor |

| Solvent-free Synthesis | Ball milling | Reduced solvent waste, potential for improved efficiency acs.org | Scalability may be a challenge |

| Aqueous Medium Synthesis | Acetyl chloride in brine | Environmentally benign solvent, easy work-up ias.ac.in | Limited to water-stable acylating agents |

Advancement in Computational Modeling for Predictive Understanding and Design

Computational chemistry offers powerful tools to predict and understand the properties and reactivity of molecules like "Alanine, N-(trichloroacetyl)-". While specific computational studies on this exact compound are not widely published, research on related molecules provides a framework for future investigations. For example, computational and experimental analyses of alanine racemase have provided insights into enzyme-substrate interactions that could be relevant for designing new inhibitors. researchgate.net Similarly, detailed computational studies on N-acetyl l-alanine (B1666807) crystals have elucidated their structural and electronic properties. rsc.orgresearchgate.netnih.govrepec.orgcolab.ws

Future computational work on N-(trichloroacetyl)-alanine could focus on:

Conformational Analysis: Predicting the stable conformations of the molecule and how the bulky, electron-withdrawing trichloroacetyl group influences the peptide backbone.

Reactivity Prediction: Modeling reaction pathways and transition states to understand its reactivity in various chemical environments.

Interaction with Biological Targets: Docking studies to predict the binding affinity and mode of interaction with enzymes or receptors, which can guide the design of new bioactive compounds.

Alanine Scanning Mutagenesis: Computational methods can predict the impact of mutating protein residues to alanine, which can help in understanding protein-protein interactions and designing new protein-based therapeutics. nih.gov

These computational approaches, when combined with experimental validation, can significantly accelerate the discovery and development of new applications for N-(trichloroacetyl)-alanine and other N-acyl derivatives.

Expansion of Applications in Diverse Fields of Organic and Medicinal Chemistry

N-acyl alanines are versatile building blocks in organic synthesis and have shown promise in medicinal chemistry. The N-acyl group can serve as a protecting group in peptide synthesis or can be an integral part of a pharmacologically active molecule. nbinno.com For instance, certain N-acyl-N-arylalaninates have been investigated for their fungicidal activity. mdpi.com

Emerging applications for N-(trichloroacetyl)-alanine and its analogues could be found in:

Peptide Chemistry: The trichloroacetyl group can be used as a protecting group for the amino function of alanine during peptide synthesis. acs.org Its specific cleavage conditions could offer advantages in complex peptide syntheses.

Medicinal Chemistry: N-acylalanines have been incorporated into various bioactive molecules. mdpi.com The unique electronic and steric properties of the trichloroacetyl group could be exploited to design new drug candidates with improved efficacy or metabolic stability. Metallacarboranes, for example, are being explored as unique platforms for conjugation with biomolecules in drug design. nih.gov The properties of acylals are also being exploited in prodrug research. mdpi.com

Asymmetric Catalysis: Chiral N-acyl amino acids can be used as ligands in asymmetric catalysis, and the trichloroacetyl group could modulate the catalytic activity and selectivity.

Materials Science: N-acyl alanines can self-assemble into ordered structures, and the trichloroacetyl derivative could form novel materials with interesting properties.

The synthesis of aryl-keto α-amino acids via Friedel-Crafts acylation is an effective method for creating valuable intermediates for the construction of nonproteinogenic α-amino acids and other biofunctional components. nih.gov

Further Integration with Green Chemistry Principles for Enhanced Sustainability in Production

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. humanjournals.com The production of N-acyl alanines, including N-(trichloroacetyl)-alanine, can be made more sustainable by adopting greener synthetic methodologies.

Future research in this area will likely focus on:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. nih.gov

Use of Renewable Feedstocks and Greener Solvents: Exploring the use of bio-based starting materials and replacing hazardous organic solvents with more environmentally friendly alternatives like water or ionic liquids. ias.ac.inrsc.org The use of aqueous solid-phase peptide synthesis (ASPPS) with water-compatible protecting groups is a significant step towards sustainable peptide production. researchgate.netrsc.org

Catalysis: Developing catalytic methods, including biocatalysis, to replace stoichiometric reagents, thereby reducing waste and improving efficiency. rsc.org

Energy Efficiency: Utilizing methods like microwave-assisted synthesis or ball milling to reduce energy consumption. acs.org

The development of sustainable peptide synthesis methods, such as N- to C-peptide synthesis, aims to minimize the use of protecting groups and wasteful reagents, offering a more efficient and environmentally friendly approach to peptide manufacturing. nih.govchemrxiv.org

By focusing on these future research directions, the scientific community can unlock the full potential of "Alanine, N-(trichloroacetyl)-" and the broader class of N-acyl alanines, leading to new discoveries and applications in a variety of scientific and technological fields.

Q & A

Q. How can computational methods predict the reactivity of N-trichloroacetyl alanine in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for nucleophilic acyl substitutions. Compare LUMO energies of trichloroacetyl vs. other acyl groups to predict reaction sites. Validate with experimental kinetic data .

Tables for Key Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Boiling Point | 521.8°C (predicted) | QSPR modeling | |

| Density | 1.252 g/cm³ | Experimental | |

| ¹³C NMR (C=O) | ~170–175 ppm | CDCl₃, 125 MHz | |

| FT-IR (C-Cl) | ~750 cm⁻¹ | KBr pellet |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.